molecular formula C13H16N4O3 B2725030 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 2097896-57-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide

Cat. No. B2725030
CAS RN: 2097896-57-4
M. Wt: 276.296
InChI Key: WNHAHEZHRHHERB-UHFFFAOYSA-N
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Description

“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a benzamide group and a dimethoxy group attached to the benzene ring .


Synthesis Analysis

The synthesis of 1,2,3-triazoles can be achieved through various methods, including the Huisgen cycloaddition, which is a [3+2] cycloaddition between an azide and an alkyne . The reaction is often catalyzed by copper(I) or ruthenium(II) complexes .


Molecular Structure Analysis

The 1,2,3-triazole ring in the compound can exist in two tautomeric forms, 1H-1,2,3-triazole and 2H-1,2,3-triazole . The position of the hydrogen atom in the triazole ring differentiates these two forms .


Chemical Reactions Analysis

1,2,3-Triazoles can undergo various chemical reactions, including alkylation, arylation, azide cycloaddition, oxidative cyclization, and rearrangement . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present.

Scientific Research Applications

Triazole Derivatives in Medicinal Chemistry

Triazole derivatives are a class of five-membered heterocyclic compounds that have been extensively studied for their potential in drug development due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, making triazole compounds valuable in the search for new therapeutic agents (Ferreira et al., 2013). The synthesis of 1,4-disubstituted 1,2,3-triazoles, in particular, has garnered attention for its regioselective properties and potential in creating novel drugs with enhanced biological activities (Kaushik et al., 2019).

Environmental Implications of Benzamide and Triazole Derivatives

Compounds bearing benzamide and triazole scaffolds have also been explored for their environmental implications, notably in the context of pollution and water treatment. For instance, benzazoles and their derivatives, including benzamides, have been identified as pollutants of emerging concern due to their widespread use and persistence in aquatic environments (Zuiderveen et al., 2020). These compounds, often utilized in consumer products, can leach into water bodies, necessitating advanced treatment methods to mitigate their impact on ecosystems and human health.

Material Science and Chemistry Applications

The versatile nature of triazole derivatives extends to material science, where their stability and reactivity are leveraged in the synthesis of novel materials and chemical intermediates. The synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole have been reviewed, illustrating the broad utility of triazole-based compounds in developing new materials with desired properties (Parchenko, 2019).

Future Directions

The future research on “N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dimethoxybenzamide” could focus on exploring its potential biological activities, given the known activities of other 1,2,3-triazole compounds . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity under various conditions.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

This interaction could potentially involve binding with high affinity to the targets .

Biochemical Pathways

Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be speculated that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name

3,4-dimethoxy-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-19-11-4-3-10(9-12(11)20-2)13(18)14-7-8-17-15-5-6-16-17/h3-6,9H,7-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHAHEZHRHHERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCN2N=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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